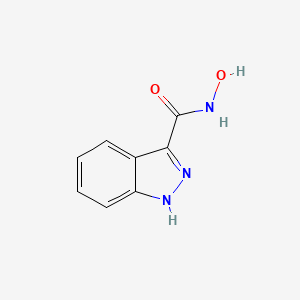

N-Hydroxy-1H-indazole-3-carboxamide

Description

Significance of the Indazole Nucleus in Heterocyclic Chemistry

The indazole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry due to its versatile biological and pharmacological properties. nih.govtaylorandfrancis.com This structural motif is present in numerous compounds that exhibit a wide array of activities, including anti-inflammatory, antimicrobial, and anticancer effects. nih.govbenthamscience.comnih.gov The stability of the 1H-indazole tautomer, in particular, makes it a favored scaffold in the design of new therapeutic molecules. nih.govchemicalbook.comnih.gov The ability of the indazole ring to engage in various chemical reactions allows for the synthesis of a diverse library of derivatives, each with the potential for unique biological interactions. austinpublishinggroup.comresearchgate.net Nitrogen-containing heterocycles, such as indazole, are of great importance in the development of pharmacologically active compounds. pnrjournal.comresearchgate.netresearchgate.net

Historical Context of Indazole-Derived Compounds in Drug Discovery

The journey of indazole derivatives in drug discovery has been marked by the development of several clinically significant drugs. nih.gov Historically, compounds incorporating the indazole scaffold have been investigated and approved for various therapeutic applications. nih.govpnrjournal.com For instance, Benzydamine is recognized for its use as a local anti-inflammatory agent. dovepress.comtaylorandfrancis.com Other examples include Granisetron, a 5-HT3 receptor antagonist used to prevent nausea and vomiting in cancer patients, and a range of kinase inhibitors like Axitinib and Pazopanib, which are pivotal in cancer therapy. nih.govpnrjournal.com The progression of indazole-based drugs from their initial synthesis to their current clinical use underscores the enduring importance of this scaffold in medicinal chemistry. nih.gov

Rationale for Research on N-Hydroxy-1H-indazole-3-carboxamide and Its Derivatives

The focus on this compound stems from the unique combination of the proven indazole-3-carboxamide scaffold and the bioactive N-hydroxylated carboxamide moiety. This specific pairing offers the potential for novel pharmacological profiles and mechanisms of action, driving targeted research into its synthesis and biological evaluation. nih.gov

The N-hydroxylated carboxamide group, also known as a hydroxamate, is a significant functional group in the design of bioactive molecules. nih.gov The introduction of a hydroxyl group can significantly alter a molecule's properties, often improving its solubility, metabolic stability, and biological activity. nih.govmdpi.com While the presence of N-O single bonds can sometimes be a concern in drug design due to potential metabolic liabilities, incorporating the N-hydroxy group within a stable heterocyclic system can mitigate these risks. nih.gov This moiety is found in various bioactive compounds and is explored for its potential to confer or enhance therapeutic effects. nih.gov

The structure of this compound is characterized by the placement of a hydroxyl group on the nitrogen of the carboxamide function at the 3-position of the indazole ring. This specific arrangement presents unique synthetic hurdles. The synthesis of indazole derivatives, particularly with specific substitution patterns like the 3-carboxamide, can be complex. unina.it The introduction of the N-hydroxy group adds another layer of complexity, often requiring specific reagents and carefully controlled reaction conditions to achieve the desired product with good yield and purity. austinpublishinggroup.com The development of efficient and scalable synthetic routes for 1H-indazole-3-carboxamide derivatives is an active area of research, aiming to facilitate the exploration of their therapeutic potential. nih.govnih.gov

Data on Indazole-Based Compounds

The following table provides examples of indazole-derived compounds and their primary therapeutic applications, illustrating the broad utility of the indazole scaffold in medicine.

| Compound Name | Primary Therapeutic Application |

| Benzydamine | Anti-inflammatory dovepress.comtaylorandfrancis.com |

| Granisetron | 5-HT3 receptor antagonist (anti-emetic) nih.govpnrjournal.com |

| Axitinib | Tyrosine kinase inhibitor (anticancer) nih.govpnrjournal.com |

| Pazopanib | Tyrosine kinase inhibitor (anticancer) nih.govpnrjournal.com |

| Niraparib | PARP inhibitor (anticancer) nih.govnih.gov |

| Entrectinib | Tyrosine kinase inhibitor (anticancer) pnrjournal.com |

Structure

3D Structure

Properties

IUPAC Name |

N-hydroxy-1H-indazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-8(11-13)7-5-3-1-2-4-6(5)9-10-7/h1-4,13H,(H,9,10)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNYDFCGJGMCOAP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2)C(=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501293415 | |

| Record name | N-Hydroxy-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78155-78-9 | |

| Record name | N-Hydroxy-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78155-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-1H-indazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501293415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N Hydroxy 1h Indazole 3 Carboxamide and Its Derivatives

Established Synthetic Routes to the 1H-Indazole-3-Carboxamide Core

The construction of the fundamental 1H-indazole-3-carboxamide skeleton relies on several established synthetic pathways. These routes typically involve either the formation of the indazole ring system first, followed by the introduction of the carboxamide group, or the cyclization of a precursor already containing the necessary amide functionality.

Cyclocondensation reactions are a cornerstone for the synthesis of the indazole ring. One prominent method involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates into the corresponding 1H-indazole-3-carboxylic acid derivatives through a diazotization reaction. sioc-journal.cn This approach is valued for its operational simplicity, mild reaction conditions, and high yields. sioc-journal.cn The key step is the formation of a diazonium salt from the ortho-amino group, which then undergoes intramolecular cyclization to yield the indazole ring. sioc-journal.cn

Another classical and widely cited cyclocondensation route begins with isatin (B1672199). google.com In this multi-step process, isatin is first hydrolyzed using a strong base like sodium hydroxide (B78521). The resulting intermediate is then subjected to diazotization, followed by a reduction step, which leads to the formation of an aryl hydrazine (B178648). This hydrazine intermediate subsequently cyclizes under acidic conditions to afford 1H-indazole-3-carboxylic acid. google.com

A further strategy is the Cadogan reductive cyclization. This method can be applied in a one-pot synthesis where an ortho-nitrobenzaldehyde is first condensed with an amine (either aromatic or aliphatic) to form an ortho-imino-nitrobenzene intermediate. This intermediate then undergoes reductive cyclization, often promoted by a phosphine (B1218219) reagent like tri-n-butylphosphine, to yield the substituted indazole ring system under mild conditions. acs.org

Once the 1H-indazole-3-carboxylic acid core is obtained, the final carboxamide moiety is typically installed via a standard amide coupling reaction. This is a versatile and widely used method for creating libraries of derivatized compounds. researchgate.netderpharmachemica.com The process involves activating the carboxylic acid group of 1H-indazole-3-carboxylic acid with a coupling agent. Common reagents used for this activation include (3-Dimethylamino-propyl)-ethyl-carbodiimide hydrochloride (EDC.HCl) or O-Benzotriazole-N,N,N′,N′-tetramethyl-uronium-hexafluoro-phosphate (HBTU). google.comderpharmachemica.com Additives like N-Hydroxybenzotriazole (HOBT) are often included to improve efficiency and minimize side reactions. researchgate.netderpharmachemica.com

The activated acid is then reacted with a primary or secondary amine in the presence of a base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine, in a suitable solvent like N,N-Dimethylformamide (DMF). google.comderpharmachemica.com This reaction proceeds by nucleophilic attack of the amine on the activated carboxyl group, forming the stable amide bond and yielding the desired 1H-indazole-3-carboxamide derivative. researchgate.netderpharmachemica.com This method's robustness allows for the coupling of a wide array of substituted aryl or aliphatic amines, providing a straightforward path to structural diversification. derpharmachemica.comunina.it

Comprehensive synthetic sequences starting from simple, commercially available materials are well-documented. A common multi-step synthesis begins with o-toluidine (B26562). researchgate.net The o-toluidine is first converted to indazole via a diazotization reaction. researchgate.net To facilitate selective functionalization at the C3 position, the N1 position of the indazole ring is protected, for example, with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM) group. researchgate.net

With the nitrogen protected, the C3 position can be carboxylated by treatment with a strong base like n-butyl lithium followed by quenching with carbon dioxide. researchgate.netderpharmachemica.com The final step to obtain the crucial 1H-indazole-3-carboxylic acid intermediate is the removal of the SEM protecting group. researchgate.net This carboxylic acid can then be taken forward for amide bond formation as described previously.

Alternative multi-step syntheses start from precursors like 3-oxoindole, which undergoes ring-opening with a strong base, followed by diazotization and reduction with stannous chloride to ultimately form 1H-indazole-3-carboxylic acid. google.com Another pathway begins with an o-nitroacetophenone derivative, which is subjected to nitro reduction and N-acetylation. The resulting N-acetyl-o-aminophenylacetic acid derivative is then cyclized using sodium nitrite (B80452) to generate the 1H-indazole-3-carboxylic acid amide or ester. google.com

Strategies for N-Hydroxylation and Carboxamide Derivatization

While the synthesis of the core indazole carboxamide is well-established, the introduction of an N-hydroxy group presents a distinct chemical challenge. Derivatization of the carboxamide function, in contrast, is a straightforward and common strategy for modifying the molecule's properties.

Direct synthetic methods for the N-hydroxylation of the 1H-indazole-3-carboxamide core are not prominently detailed in the primary synthetic literature. However, evidence from metabolic studies indicates that such transformations are possible. In in vitro studies using human liver microsomes to profile the metabolism of indazole-3-carboxamide-type synthetic cannabinoids, hydroxylation of the indazole ring has been observed. nih.gov These biotransformations, which generate hydroxylated metabolites, suggest that the indazole nitrogen is susceptible to oxidation. nih.gov While these are not synthetic procedures, such metabolic insights can provide a basis for the development of targeted, albeit potentially complex, synthetic routes to achieve N-hydroxylation.

In contrast, the derivatization of the carboxamide group is a routine and powerful tool for creating analogues. By varying the amine component in the amide coupling reaction (see Section 2.1.2), a vast library of N-substituted 1H-indazole-3-carboxamides can be generated. Research has demonstrated the synthesis of dozens of such derivatives by coupling the 1H-indazole-3-carboxylic acid core with a diverse set of aliphatic and aromatic amines. researchgate.netderpharmachemica.com

Table 1: Examples of Synthesized 1H-Indazole-3-Carboxamide Derivatives This table is generated based on data from cited research articles. researchgate.netderpharmachemica.com

| Amine Used for Coupling | Resulting Compound Name |

|---|---|

| Benzylamine | N-benzyl-1H-indazole-3-carboxamide |

| 2-Morpholinoethan-1-amine | N-(2-morpholinoethyl)-1H-indazole-3-carboxamide |

| 1-Benzylpiperidin-4-amine | N-(1-benzylpiperidin-4-yl)-1H-indazole-3-carboxamide |

| 1-(Pyrimidin-2-yl)piperazine | (1H-indazol-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone |

Novel Synthetic Approaches and Method Development

Modern organic synthesis has introduced more advanced and efficient methods for constructing the indazole skeleton, with a particular focus on transition-metal catalysis.

Transition metals, particularly palladium and rhodium, have enabled novel and efficient routes to functionalized indazoles. One innovative strategy is a two-step synthesis of 1-arylindazole-3-carboxamides that culminates in a palladium-catalyzed Buchwald-Hartwig intramolecular cyclization. unina.it This sequence begins with a multi-component reaction between an isocyanide, a 2-iodo-N-arylbenzohydrazonoyl chloride, and 2-hydroxymethylbenzoic acid. The resulting linear precursor is then subjected to a regioselective intramolecular N-arylation of the hydrazone, catalyzed by a palladium complex, to form the indazole ring in high yields. unina.it

Another powerful approach involves the use of rhodium/copper co-catalysis for the sequential C-H bond activation and intramolecular cascade annulation. nih.gov In this method, ethyl benzimidates react with nitrosobenzenes in the presence of a Rh(III) catalyst, which mediates C-H activation, and a Cu(II) co-catalyst. The reaction proceeds through the formation of a rhodacycle intermediate, followed by migratory insertion and reductive elimination to construct the 1H-indazole ring. This transformation demonstrates good functional group tolerance and provides moderate to high yields of the desired products. nih.gov

Functional Group Transformations and Tolerances

The synthesis of N-Hydroxy-1H-indazole-3-carboxamide and its derivatives often involves intricate functional group transformations where tolerance to various reaction conditions is paramount. The amide bond, a central feature of these molecules, is typically formed via amide cross-coupling reactions. nih.gov This critical step demonstrates a broad tolerance for a range of functional groups on both the indazole core and the coupling amine partner.

One common synthetic route involves the hydrolysis of a methyl N-alkyl-1H-indazole-3-carboxylate precursor. This transformation is typically achieved by refluxing the ester with a base such as sodium hydroxide in a solvent mixture like tetrahydrofuran (B95107) (THF) and ethanol (B145695). This method highlights the stability of the indazole ring system to basic hydrolytic conditions.

Furthermore, the synthesis of various derivatives showcases the tolerance of the indazole-3-carboxamide scaffold to different substituents. For instance, the preparation of 1-butyl-N-phenyl-1H-indazole-3-carboxamide and its substituted analogs (e.g., with tolyl or hydroxyphenyl groups) proceeds with good yields, indicating that the amide coupling is not significantly hindered by the electronic or steric nature of these substituents. nih.gov The reaction conditions, which often employ coupling agents like HOBT and EDC.HCl in DMF, are mild enough to preserve the integrity of these functional groups. derpharmachemica.com

The introduction of substituents at the N-1 position of the indazole ring is a key strategy for modulating the properties of these compounds. nih.gov Alkylation or acylation at this position allows for structural diversification. For example, a three-carbon linker can be introduced between the 1H-indazole-3-carboxamide and various heterocycles, leading to potent derivatives. nih.gov This demonstrates that the N-1 position is amenable to substitution without compromising the core carboxamide structure.

The tolerance of the indazole ring to palladium-catalyzed reactions is also noteworthy. Methods such as palladium-catalyzed cyanation of 3-halogenoindazoles followed by reduction, or Heck coupling with subsequent ozonolysis, are viable synthetic strategies. These methods underscore the robustness of the indazole core under transition-metal-catalyzed conditions, allowing for the introduction of the carboxamide functionality or its precursors.

Stereoselective Synthesis of Enantiomers and Diastereomers

Many biologically active indazole-3-carboxamide derivatives are chiral, possessing one or more stereocenters. frontiersin.org Consequently, the stereoselective synthesis of specific enantiomers and diastereomers is a critical area of research. The biological activity of these compounds can be highly dependent on their stereochemistry, with one enantiomer often exhibiting significantly greater potency than the other. nih.govdundee.ac.uk

For valine- and tert-leucine-derived indazole-3-carboxamide analogs, the chirality arises from the amino acid moiety. frontiersin.org Enantiospecific synthesis of these compounds is crucial for understanding their structure-activity relationships. Studies have shown that the (S)-enantiomers of several indazole-3-carboxamide-type compounds exhibit enhanced potency at cannabinoid receptors compared to their (R)-enantiomer counterparts. nih.govdundee.ac.uk

The stereoselectivity is often dictated by the starting materials. The use of enantiomerically pure amino acids or their derivatives as the amine component in the amide coupling reaction is a common strategy to produce enantiomerically pure final products. This approach ensures that the desired stereochemistry is incorporated from the outset.

Purification and Isolation Techniques for this compound Compounds

The purification and isolation of this compound and its derivatives are critical steps to obtain compounds of high purity for analytical and biological evaluation. A variety of chromatographic techniques are employed, with the choice depending on the specific properties of the compound.

Column chromatography is a widely used method for the purification of these compounds. derpharmachemica.com A typical procedure involves using a silica (B1680970) gel stationary phase with a gradient elution system, such as methanol (B129727) in chloroform, to separate the desired product from reaction byproducts and unreacted starting materials. derpharmachemica.com

For chiral derivatives, specialized chiral high-performance liquid chromatography (HPLC) is essential for the separation of enantiomers. frontiersin.orgdundee.ac.uk The selection of the chiral stationary phase (CSP) is crucial for achieving good separation. For instance, a Lux® Amylose-1 [Amylose tris(3,5-dimethylphenylcarbamate)] column has shown excellent selectivity for indazole-3-carboxamide derivatives with a terminal methyl ester, while a Lux® i-Cellulose-5 column is more suitable for those with a terminal amide. nih.govdundee.ac.uk The development of optimized isocratic separation methods can yield high enantiomer resolution values. nih.govdundee.ac.uk The addition of modifiers like formic acid to the mobile phase is sometimes explored, though it may not always significantly improve selectivity. frontiersin.org

Recrystallization is another common technique for purifying solid compounds. For example, 1-acetyl-1H-indazole-3-carboxylate, a related intermediate, can be recrystallized from ethanol to yield pale yellow needles. semanticscholar.org The choice of solvent for recrystallization is determined by the solubility profile of the compound.

In some cases, preparative thin-layer chromatography (TLC) can be used for small-scale purification. The band corresponding to the target compound, visualized under UV light, is scraped from the plate and the compound is eluted with a suitable solvent. researchgate.net

The isolation of acidic products like indazole-3-carboxylic acid often involves acidification of a basic aqueous solution to precipitate the product, which is then collected by filtration and washed. semanticscholar.orggoogle.com

Spectroscopic Characterization of Novel this compound Compounds

The structural elucidation of novel this compound compounds relies heavily on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy are indispensable tools for confirming the identity and purity of these molecules. nih.govderpharmachemica.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the molecular structure. nih.gov ¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and integration (number of protons). For example, characteristic signals in the ¹H NMR spectrum of N-substituted indazole-3-carboxamides include the amide proton (often a singlet or a broad triplet), aromatic protons of the indazole ring, and signals corresponding to the substituents. nih.govderpharmachemica.com Two-dimensional NMR techniques like COSY, HSQC, and HMBC are employed for more complex structures to establish connectivity between protons and carbons. researchgate.net

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. nih.govderpharmachemica.com Techniques like electrospray ionization (ESI) are common. The mass spectrum typically shows the molecular ion peak [M+H]⁺ or other adducts, confirming the molecular formula. researchgate.net High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, further corroborating the elemental composition. researchgate.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying characteristic functional groups. derpharmachemica.com Key absorption bands for indazole-3-carboxamides include N-H stretching vibrations (often in the range of 3100-3500 cm⁻¹), C=O stretching of the amide group (around 1650 cm⁻¹), and C=C stretching of the aromatic ring. derpharmachemica.comresearchgate.net

X-ray Crystallography: For crystalline compounds, single-crystal X-ray crystallography provides unambiguous determination of the three-dimensional structure, including the stereochemistry at chiral centers. This technique has been used to confirm the structure of related intermediates, revealing details like intermolecular hydrogen bonding.

Interactive Data Table of Spectroscopic Data for Selected 1-Butyl-1H-indazole-3-carboxamide Derivatives

| Compound Name | Appearance | Melting Point (°C) | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide (8b) | Pale brown solid | 88 | 10.19 (s, 1H), 8.24 (d, J = 8.00 Hz, 1H), 7.89 (d, J = 8.00 Hz, 2H), 7.82 (d, J = 8.80 Hz, 1H), 7.49 (t, J = 7.20 Hz, 1H), 7.38–7.36 (m, 3H), 7.10 (q, J = 6.80 Hz, 1H), 4.56 (t, J = 6.80 Hz, 2H), 1.91 (q, J = 6.80 Hz, 2H), 1.34–1.32 (m, 2H), 0.92 (t, J = 7.20 Hz, 3H) | Not provided |

| 1-Butyl-N-(m-tolyl)-1H-indazole-3-carboxamide (8l) | Off white solid | 130 | 10.07 (s, 1H), 8.23 (d, J = 8.00 Hz, 1H), 7.81 (d, J = 8.40 Hz, 1H), 7.76 (s, 1H), 7.67 (d, J = 8.00 Hz, 1H), 7.49 (t, J = 8.00 Hz, 1H), 7.32 (t, J = 7.60 Hz, 1H), 7.23 (t, J = 8.00 Hz, 1H), 6.92 (d, J = 7.60 Hz, 1H), 4.54 (t, J = 7.20 Hz, 2H), 2.33 (s, 3H), 1.91 (q, J = 7.20 Hz, 2H), 1.30 (q, J = 7.60 Hz, 2H), 0.91 (t, J = 7.20 Hz, 3H) | Not provided |

| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide (8m) | Off white solid | 130 | 9.61 (s, 1H), 8.24–8.22 (m, 3H), 7.83 (d, J = 8.40 Hz, 1H), 7.69 (dd, J = 2.40, −8.40 Hz, 1H), 7.50 (td, J = 0.80, −7.00 Hz, 1H), 7.34 (td, J = 0.40, −11.20 Hz, 1H), 4.53 (t, J = 6.80 Hz, 2H), 2.28 (s, 3H), 1.89 (q, J = 7.20 Hz, 2H), 1.28 (q, J = 7.60 Hz, 2H), 0.89 (t, J = 7.60 Hz, 3H) | 160.42, 149.27, 148.46, 141.42, 139.25, 136.37, 129.24, 127.37, 123.49, 122.55, 121.91, 113.34, 111.20, 49.31, 31.77, 19.86, 17.76, 13.93 |

| 1-Butyl-N-(3-hydroxyphenyl)-1H-indazole-3-carboxamide (8r) | Pale brown solid | 101 | 10.05 (s, 1H), 9.43 (s, 1H), 8.23 (d, J = 8.40 Hz, 1H), 7.80 (d, J = 8.40 Hz, 1H), 7.50–7.50 (m, 2H), 7.31 (t, J = 7.60 Hz, 1H), 7.26 (d, J = 8.40 Hz, 1H), 7.13 (t, J = 8.40 Hz, 1H), 6.52 (dd, J = 1.60, 8.00 Hz, 1H), 4.53 (t, J = 6.80 Hz, 2H), 1.89 (q, J = 2.80 Hz, 2H), 1.33–1.31 (m, 2H), 0.90 (t, J = 7.20 Hz, 3H) | Not provided |

Data sourced from a study on novel indazole derivatives. nih.gov

Structure Activity Relationship Sar Studies of N Hydroxy 1h Indazole 3 Carboxamide Analogues

Impact of Substitutions on the Indazole Ring System (N-1, C-3, C-4, C-5, C-6, C-7)

The indazole ring is a cornerstone of the scaffold's interaction with biological targets, and substitutions at its various positions have been shown to profoundly influence activity.

At the N-1 position , modifications play a crucial role in determining the potency and selectivity of the compounds. For instance, in a series of 1H-indazole-3-carboxamide derivatives developed as p21-activated kinase 1 (PAK1) inhibitors, the introduction of a hydrophobic ring into a deep back pocket of the enzyme was found to be critical for inhibitory activity. nih.gov This highlights the importance of tailoring the N-1 substituent to fit the specific topology of the target's binding site. Furthermore, studies on N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors revealed that introducing a three-carbon linker between the indazole nitrogen and different heterocycles significantly impacted potency. nih.gov

The C-3 position is intrinsically linked to the carboxamide moiety, and while direct substitutions on the carbon itself are less common, the nature of the group attached to the carboxamide at this position is a key determinant of activity. The regiochemistry of the amide linker at C-3 has been shown to be critical for the inhibition of the calcium-release activated calcium (CRAC) channel. An indazole-3-carboxamide was found to be a potent inhibitor, while its reverse amide isomer was inactive, demonstrating the stringent structural requirements at this position.

Regarding substitutions on the phenyl part of the indazole ring, a study on antiviral agents against SARS-CoV-2 showed that a 5-chloro substitution on the indazole ring of an N-arylindazole-3-carboxamide derivative resulted in potent inhibitory effects. researchgate.net This suggests that electron-withdrawing groups at this position can be beneficial for certain biological activities.

While specific SAR data for substitutions at the C-4, C-6, and C-7 positions of N-Hydroxy-1H-indazole-3-carboxamide are not extensively detailed in the provided search results, the general principles of substitution effects on the indazole ring suggest that modifications at these positions would also modulate the electronic and steric properties of the molecule, thereby influencing its interaction with biological targets. Further research is needed to fully elucidate the specific impact of substituents at these positions.

| Position | Substitution | Effect on Biological Activity | Target/Application |

| N-1 | Hydrophobic ring | Critical for inhibitory activity | PAK1 Inhibition nih.gov |

| N-1 | Three-carbon linker to heterocycles | Significantly impacts potency | PARP-1 Inhibition nih.gov |

| C-3 | Carboxamide linker regiochemistry | Critical for inhibition | CRAC Channel Blockade |

| C-5 | Chloro group | Potent inhibitory effect | Antiviral (SARS-CoV-2) researchgate.net |

Role of the N-Hydroxy Group and Carboxamide Moiety in Biological Recognition

The N-hydroxy group is a key feature of the parent compound and is often associated with specific biological activities, particularly as a metal-chelating group in enzyme active sites. While direct SAR studies extensively detailing the role of the N-hydroxy group in this compound were not prevalent in the search results, the broader literature on N-hydroxy heterocycles suggests its importance. The presence of an N-O single bond within a cyclic system is generally considered more stable than in acyclic molecules, mitigating concerns about the formation of reactive metabolites. nih.gov The N-hydroxy moiety can act as a hydrogen bond donor and acceptor, as well as a chelator for metal ions, which are often crucial for enzymatic catalysis. Its presence can therefore significantly influence the binding affinity and selectivity of the molecule for its target.

The carboxamide moiety at the C-3 position is another critical element for biological recognition. It is a common pharmacophoric feature that can participate in multiple hydrogen bonding interactions with protein backbones or side chains. The hydrogen atoms on the amide nitrogen can act as hydrogen bond donors, while the carbonyl oxygen is a strong hydrogen bond acceptor. The planarity of the amide bond also imposes conformational constraints on the molecule, which can be crucial for fitting into a specific binding pocket. The importance of the carboxamide is underscored by the observation that its orientation is critical for activity, as seen in the case of CRAC channel blockers.

Investigation of Linker Chemistry and Side Chain Modifications

The linker connecting the indazole core to various side chains, as well as the nature of the side chains themselves, are pivotal for optimizing the pharmacological profile of this compound analogues.

Studies on PARP-1 inhibitors demonstrated that a three-carbon linker between the N-1 position of the indazole and different heterocyclic moieties was effective in improving potency. nih.gov This suggests that the length and flexibility of the linker are important parameters to consider in drug design. The linker can position the side chain in a favorable orientation to interact with specific sub-pockets of the binding site.

Conformational Analysis and Bioactive Conformations

The three-dimensional shape, or conformation, of a molecule is crucial for its interaction with a biological target. Conformational analysis aims to identify the low-energy, biologically active conformation of a drug molecule. For this compound analogues, the relative orientation of the indazole ring, the N-hydroxy-carboxamide group, and any side chains is critical for binding.

While specific conformational analysis studies on this compound were not found, research on related indazole-3-carboxamide synthetic cannabinoids has highlighted the importance of stereochemistry. The (S)-enantiomers of these compounds generally exhibit higher potency at cannabinoid receptors compared to the (R)-enantiomers, indicating that a specific spatial arrangement of the substituents is required for optimal receptor activation. This underscores the importance of controlling the stereochemistry during synthesis and evaluating the activity of individual enantiomers. The planarity of the indazole ring and the carboxamide group, coupled with the flexibility of the linker and side chain, allows the molecule to adopt various conformations, only one of which may be the bioactive one.

Chemoinformatics and Data Mining for SAR Elucidation

Chemoinformatics and data mining have become indispensable tools in modern drug discovery for elucidating complex SAR and designing new compounds with improved properties. These computational approaches can analyze large datasets of chemical structures and their corresponding biological activities to identify key structural features that govern potency and selectivity.

While specific chemoinformatic studies on this compound were not identified in the provided search results, the application of these methods to similar scaffolds demonstrates their potential. For example, molecular docking studies on 5-nitro-N-phenyl-3-(phenylamino)-1H-indazole-1-carboxamide derivatives have been used to understand the binding interactions with target enzymes. nih.gov Such studies can reveal the specific amino acid residues involved in binding and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), providing a rational basis for designing new analogues.

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural properties of a series of compounds with their biological activity. These models can then be used to predict the activity of virtual compounds, prioritizing the synthesis of the most promising candidates. Techniques like molecular dynamics simulations can further investigate the stability of the ligand-protein complex over time, providing insights into the dynamic nature of the binding process. nih.gov

Biological Activities and Molecular Mechanisms of N Hydroxy 1h Indazole 3 Carboxamide Derivatives

Modulation of Specific Biological Targets

The interaction of N-Hydroxy-1H-indazole-3-carboxamide derivatives with specific biological macromolecules, such as enzymes and receptors, is fundamental to their pharmacological effects. These interactions can lead to the inhibition of enzymatic activity or the modulation of receptor signaling pathways.

Indazole-3-carboxamide derivatives have been identified as potent inhibitors of various enzymes, playing a crucial role in cellular signaling and pathological processes.

Kinases: A notable area of investigation has been the inhibition of protein kinases, which are key regulators of cell proliferation, differentiation, and survival.

p21-activated kinase 1 (PAK1): Aberrant activation of PAK1 is linked to tumor progression. Certain 1H-indazole-3-carboxamide derivatives have been developed as potent and selective PAK1 inhibitors. For instance, the representative compound 30l demonstrated significant enzyme inhibition with an IC50 value of 9.8 nM and exhibited high selectivity for PAK1 against a panel of 29 other kinases. nih.gov These compounds have been shown to suppress the migration and invasion of cancer cells, such as the MDA-MB-231 breast cancer cell line. nih.gov

Elastase: Human neutrophil elastase (HNE) is a serine protease implicated in inflammatory diseases, particularly those affecting the pulmonary system. N-benzoylindazole derivatives have been developed as potent, competitive, and pseudoirreversible inhibitors of HNE. Modifications at the 3 and 5 positions of the indazole ring have led to compounds with high inhibitory potency, with some derivatives like the 3-CN variant showing an IC50 value of 7 nM. These inhibitors have demonstrated good stability and specificity for HNE over other serine proteases.

Xanthine Oxidase: While specific studies on this compound derivatives are limited, the broader class of indazole-containing compounds has been explored for xanthine oxidase inhibition, an enzyme involved in purine metabolism and associated with conditions like gout.

| Derivative Class | Target Enzyme | Key Findings | Reported Potency (IC50) |

|---|---|---|---|

| 1H-indazole-3-carboxamides | p21-activated kinase 1 (PAK1) | Potent and selective inhibition, suppressing cancer cell migration and invasion. | 9.8 nM (Compound 30l) |

| N-benzoylindazoles | Human Neutrophil Elastase (HNE) | Competitive and pseudoirreversible inhibition. | 7 nM (3-CN derivative) |

The ability of these derivatives to bind to and modulate the activity of various receptors is another cornerstone of their biological profile.

Cannabinoid Receptors: A number of N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamide derivatives have been identified as potent synthetic cannabinoid receptor agonists.

AB-PINACA and AB-FUBINACA are two such compounds that have been detected in illicit products. researchgate.net AB-FUBINACA, in particular, was reported as a potent cannabinoid CB1 receptor modulator. researchgate.net Further studies on related compounds like AMB-FUBINACA and 5F-MDMB-PINACA have shown that the (S)-enantiomers have a higher potency for both CB1 and CB2 receptors compared to the (R)-enantiomers. nih.gov

Serotonin (B10506) Receptors: Indazole-3-carboxamide derivatives have been developed as ligands for serotonin receptors, which are involved in a wide array of physiological functions.

5-HT3 Receptor: Certain indazole-3-carboxylic acid derivatives have been identified as potent 5-HT3 receptor antagonists. derpharmachemica.com One such compound, referred to as 6g (BRL 43694), was found to be a potent and selective antagonist. derpharmachemica.com

5-HT4 Receptor: N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamide derivatives have been discovered as new, potent, and selective 5-HT4 receptor antagonists. mdpi.com

Nicotinic Acetylcholine Receptors: The indazole-3-carboxamide scaffold is a key structural component for compounds that act as agonists or partial agonists of the nicotinic α-7 receptor. These receptors are implicated in cognitive function, and their modulation is a therapeutic strategy for neurological and psychiatric disorders.

| Derivative Class | Target Receptor | Activity | Example Compound(s) |

|---|---|---|---|

| N-(1-amino-3-methyl-1-oxobutan-2-yl)-1H-indazole-3-carboxamides | Cannabinoid (CB1, CB2) | Agonist | AB-PINACA, AB-FUBINACA |

| Indazole-3-carboxylic acids | Serotonin (5-HT3) | Antagonist | BRL 43694 (6g) |

| N-[(4-piperidinyl)methyl]-1H-indazole-3-carboxamides | Serotonin (5-HT4) | Antagonist | - |

| N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide | Nicotinic Acetylcholine (α-7) | Agonist/Partial Agonist | - |

Cellular Effects and Pathways

The modulation of enzymes and receptors by this compound derivatives translates into a range of effects at the cellular level, including influencing cell viability, proliferation, and response to pathogens.

A significant body of research has focused on the anticancer potential of indazole derivatives, demonstrating their ability to inhibit the growth of cancer cells and induce programmed cell death (apoptosis).

Derivatives of 1H-indazole-3-amine have shown promising inhibitory effects against various human cancer cell lines, including lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2).

One particular compound, 6o, exhibited a potent inhibitory effect against the K562 cell line with an IC50 value of 5.15 µM and showed selectivity for cancer cells over normal cells.

Furthermore, 1H-indazole-3-carboxamide derivatives that inhibit PAK1 have been shown to suppress the migration and invasion of MDA-MB-231 breast cancer cells by downregulating the expression of Snail, a key protein in tumor metastasis. nih.gov

| Derivative Class | Cancer Cell Line | Effect | Reported Potency (IC50) |

|---|---|---|---|

| 1H-indazole-3-amine derivatives | K562 (Chronic Myeloid Leukemia) | Antiproliferative | 5.15 µM (Compound 6o) |

| 1H-indazole-3-carboxamides (PAK1 inhibitors) | MDA-MB-231 (Breast Cancer) | Suppression of migration and invasion | - |

The emergence of viral pandemics has spurred the search for novel antiviral agents, and indazole-3-carboxamide derivatives have shown potential in this area.

SARS-CoV-2: N-Arylindazole-3-carboxamide derivatives have demonstrated potent inhibitory activities against SARS-CoV-2. One compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a), exhibited a potent inhibitory effect with an EC50 of 0.69 µM and low cytotoxicity.

Dengue Virus (DENV): While not a carboxamide, the related compound 6-acetyl-1H-indazole (6A1HI) was identified as an inhibitor of DENV replication. It showed a half-maximal effective concentration (EC50) of 6.5 μM and was able to decrease the production of infectious DENV particles by up to 1,000-fold without cytotoxicity at the tested concentrations. This compound was found to be specific to the Dengue virus.

| Derivative | Target Virus | Effect | Reported Potency (EC50) |

|---|---|---|---|

| 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a) | SARS-CoV-2 | Inhibition of viral activity | 0.69 µM |

| 6-acetyl-1H-indazole (6A1HI) | Dengue Virus (DENV) | Inhibition of viral replication | 6.5 µM |

The indazole scaffold is also a promising framework for the development of new antimicrobial agents.

Antibacterial Activity: A study on newly synthesized 1H-indazole-3-carboxamides screened their activity against several human pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined using the tube dilution method. One compound, 4k, showed moderate activity against Escherichia coli, Staphylococcus aureus, and Streptococcus pyogenes.

Antifungal Activity: The same series of 1H-indazole-3-carboxamides were also evaluated for their antifungal properties against Aspergillus niger and Helminthosporium oryzae. Several of the synthesized compounds exhibited antifungal activity when compared to the standard drug Griseofulvin.

| Derivative Class | Activity | Target Organism(s) | Key Findings |

|---|---|---|---|

| 1H-indazole-3-carboxamides | Antibacterial | E. coli, S. aureus, S. pyogenes | Compound 4k showed moderate activity. |

| 1H-indazole-3-carboxamides | Antifungal | A. niger, H. oryzae | Several derivatives showed activity comparable to Griseofulvin. |

Anti-inflammatory Potential

Derivatives of 1H-indazole-3-carboxamide have demonstrated notable anti-inflammatory properties. The primary mechanism of action appears to be linked to the inhibition of key inflammatory mediators. Research indicates that the indazole scaffold is a crucial element for various biological activities, including anti-inflammatory effects derpharmachemica.comnih.gov.

One of the significant pathways implicated in the anti-inflammatory action of indazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2. The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the production of prostaglandins that mediate pain and inflammation. Studies on indazole derivatives have shown a significant inhibitory effect on cyclooxygenase, suggesting this as a primary mechanism for their anti-inflammatory properties nih.gov.

Furthermore, the anti-inflammatory effects of these compounds are also attributed to their ability to modulate pro-inflammatory cytokines and reactive oxygen species nih.gov. By interfering with these signaling molecules, indazole derivatives can effectively dampen the inflammatory response.

A study on indazole-3-carboxamides identified them as potent blockers of calcium-release activated calcium (CRAC) channels. This action is critical as the influx of extracellular calcium through CRAC channels governs the function of mast cells, which are pivotal in allergic and inflammatory responses. By inhibiting this calcium influx, these compounds can stabilize mast cells and prevent the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor α (TNF-α). Notably, the specific regiochemistry of the 3-carboxamide linker on the indazole ring was found to be crucial for this inhibitory activity.

Antipsychotic Potential and Central Nervous System Activity

The therapeutic potential of indazole derivatives extends to the central nervous system, with specific compounds showing promise as antipsychotic agents. The mechanism of action for these compounds often involves interaction with key neurotransmitter receptors, particularly dopamine and serotonin receptors, which are central to the pathophysiology of psychotic disorders nih.gov.

A notable example is the derivative N-(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)-1H-indazole-3-carboxamide, designated as D2AAK3. This compound has been identified as a potential antipsychotic agent through its multi-target ligand activity. It exhibits significant affinity for dopamine D2 receptors, a primary target for many antipsychotic drugs. In addition to its action on dopamine receptors, D2AAK3 also shows nanomolar or low micromolar affinity for dopamine D1 and D3 receptors, as well as serotonin 5-HT1A, 5-HT2A, and 5-HT7 receptors nih.gov. This broad receptor profile suggests a potential for efficacy against a range of psychotic symptoms.

In vivo studies have further supported the antipsychotic potential of D2AAK3. Behavioral studies in mice demonstrated that the compound can decrease amphetamine-induced hyperactivity, a commonly used animal model for screening antipsychotic drugs nih.gov. These findings highlight the potential of the 1H-indazole-3-carboxamide scaffold in the development of novel antipsychotic medications.

Elucidation of Molecular Mechanisms of Action

Understanding the molecular mechanisms through which this compound derivatives exert their effects is crucial for their development as therapeutic agents. This involves detailed analysis of their interactions with biological targets and their impact on cellular signaling pathways.

Protein-Ligand Interaction Analysis

The biological activity of a compound is fundamentally determined by its interaction with specific protein targets. For indazole-3-carboxamide derivatives, techniques such as homology modeling, molecular docking, and molecular dynamics have been employed to study these interactions at a molecular level nih.gov.

In the context of antipsychotic potential, these computational methods have been used to investigate the binding of compounds like D2AAK3 to dopamine and serotonin receptors. Such analyses help to elucidate the specific amino acid residues involved in the binding and the conformational changes that occur upon ligand binding, providing a rational basis for the observed pharmacological activity nih.gov.

For other biological activities, such as the anti-tumor potential of related compounds, fragment-based screening approaches have been utilized to identify 1H-indazole-3-carboxamide derivatives as potent inhibitors of specific protein kinases like p21-activated kinase 1 (PAK1) nih.gov. Structure-activity relationship (SAR) analysis of these interactions has revealed that specific substitutions on the indazole ring are critical for inhibitory activity and selectivity nih.gov.

Pathway Modulation and Cellular Signaling

The interaction of a ligand with its protein target initiates a cascade of events within the cell, known as cellular signaling pathways. The therapeutic effects of drugs are often a result of the modulation of these pathways.

For instance, the anti-tumor activity of certain 1H-indazole-3-carboxamide derivatives has been linked to the downregulation of specific signaling molecules. The representative compound 30l, a PAK1 inhibitor, was found to significantly suppress the migration and invasion of cancer cells by downregulating the expression of Snail, a key transcription factor involved in epithelial-mesenchymal transition nih.gov.

In the context of other indazole derivatives, their activity has been linked to the modulation of pathways such as the p53/MDM2 pathway, which is critical in cell cycle regulation and apoptosis mdpi.com. By influencing these fundamental cellular processes, these compounds can exert potent biological effects. While specific studies on this compound are not yet available, the known activities of related compounds provide a strong rationale for investigating its potential to modulate similar cellular signaling pathways.

Metabolic and Pharmacokinetic Investigations Pre Clinical

In Vitro Metabolic Stability Studies (e.g., Human Liver Microsomes)

No public data from in vitro metabolic stability studies, such as those using human liver microsomes (HLMs), for N-Hydroxy-1H-indazole-3-carboxamide could be located.

For context, studies on various complex indazole-3-carboxamide synthetic cannabinoids show they are often rapidly metabolized in HLM and pooled human hepatocyte (pHHeps) assays. mdpi.comnih.gov For example, compounds like AMB-FUBINACA have been found to be among the most metabolically unstable compounds studied in this class. mdpi.com The reactivity of ester and amide moieties in these larger, more complex molecules appears to be a key factor in their in vitro clearance rates. mdpi.com

Identification of Major Metabolites and Biotransformation Pathways (e.g., Hydroxylation, N-dealkylation, Glucuronidation)

There are no specific reports identifying the major metabolites or detailing the biotransformation pathways for this compound.

In studies of related but more complex indazole-3-carboxamide derivatives, several major metabolic pathways have been identified. The most common biotransformations include:

Hydroxylation: This is a primary metabolic route, often occurring on various parts of the molecule, such as alkyl side chains or the indazole ring itself. nih.govnih.gov

Ester Hydrolysis: For derivatives containing an ester group, hydrolysis to the corresponding carboxylic acid is a major metabolic step. nih.gov

N-dealkylation: The removal of alkyl groups from nitrogen atoms is another observed pathway. nih.gov

Glucuronidation: This is a common Phase II metabolic reaction where glucuronic acid is attached to the parent compound or its Phase I metabolites, facilitating excretion. nih.govugent.be

Other Reactions: Depending on the specific derivative, other reactions like dehydrogenation, ketone formation, and oxidative defluorination have also been reported. nih.gov

Pre-clinical Pharmacokinetic Profiling

A pre-clinical pharmacokinetic profile for this compound in any animal model is not available in the reviewed literature.

Pharmacokinetic studies on other indazole-3-carboxamide synthetic cannabinoids reveal that they are often highly bound to plasma proteins. nih.govdundee.ac.uk Despite rapid in vitro metabolism, this high protein binding can lead to slower than expected in vivo hepatic clearance. mdpi.comnih.gov This characteristic may contribute to longer detection windows for these compounds and their metabolites in biological samples. mdpi.comdundee.ac.uk

Biomarker Identification for Metabolic Studies

No studies identifying specific metabolic biomarkers for this compound have been published.

In the context of forensic and clinical toxicology, researchers focus on identifying unique metabolites of complex synthetic cannabinoids that can serve as definitive biomarkers of consumption. researchgate.net For instance, for certain fluorinated indazole-3-carboxamide derivatives, oxidative defluorination metabolites have been proposed as suitable biomarkers. nih.govnih.gov Due to extensive metabolism, the parent compounds are often found in very low concentrations in urine, making their metabolites essential for detection. nih.govresearchgate.net

Computational and Theoretical Studies on N Hydroxy 1h Indazole 3 Carboxamide

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used to predict the binding mode and affinity of a small molecule ligand to a protein target.

In a study on a series of 1-butyl-1H-indazole-3-carboxamide derivatives, molecular docking simulations were performed using AutoDock 4 to evaluate their binding effectiveness against a renal cancer-related protein (PDB ID: 6FEW). nih.govrsc.org The analysis focused on identifying the derivatives with the highest binding energies, which is indicative of a more stable ligand-protein complex. The results highlighted that derivatives with specific substitutions on the carboxamide nitrogen showed the most favorable binding energies. nih.govrsc.org For instance, derivatives 8v, 8w, and 8y in the study were identified as having the highest binding energies. nih.gov

Table 1: Representative Molecular Docking Results for 1-Butyl-1H-indazole-3-carboxamide Derivatives against Renal Cancer-Related Protein (PDB: 6FEW) Note: This table is a representation of the type of data generated in such studies and is based on findings from the cited literature. Specific binding energy values for a broad range of derivatives are typically found in the source publications.

| Derivative | Key Interacting Residues (Hypothetical) | Predicted Binding Energy (kcal/mol) |

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide | Amino acids in the active site | High |

| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide | Amino acids in the active site | Higher than phenyl derivative |

| 1-Butyl-N-(o-tolyl)-1H-indazole-3-carboxamide | Amino acids in the active site | Varies based on steric fit |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent analogs.

For indazole derivatives, 3D-QSAR studies have been conducted to understand the structural requirements for their biological activity, for instance, as HIF-1α inhibitors. nih.gov In these studies, a set of known indazole derivatives with their corresponding inhibitory activities are used to build a model. The model is then validated using various statistical methods.

The 3D-QSAR models generate contour maps that show the regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. nih.gov For example, a model might indicate that a bulky, hydrophobic group at a specific position on the indazole ring increases activity, while a hydrogen bond donor at another position decreases it. These insights provide a structural framework for designing new inhibitors with improved potency. nih.gov

Table 2: Key Parameters in a Typical 3D-QSAR Study of Indazole Derivatives Note: This table illustrates the common parameters and their significance in QSAR modeling, based on general practices and findings in the field.

| Parameter | Description | Typical Value/Interpretation |

| r² (Correlation Coefficient) | A measure of the goodness of fit of the model to the training set data. | Values closer to 1 indicate a better fit. |

| q² (Cross-validated r²) | A measure of the predictive ability of the model, determined by cross-validation. | Values > 0.5 are generally considered to indicate good predictive ability. |

| Steric Contour Maps | Show regions where bulky groups increase or decrease activity. | Green contours often indicate favorable regions, while yellow contours indicate unfavorable regions. |

| Electrostatic Contour Maps | Show regions where positive or negative charges increase or decrease activity. | Blue contours often indicate favorable regions for positive charges, while red contours indicate favorable regions for negative charges. |

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the solid state. DFT calculations can provide valuable information about the geometry, electronic properties, and reactivity of a molecule.

For a series of 1-butyl-1H-indazole-3-carboxamide derivatives, DFT calculations were performed using the GAUSSIAN 09 software package with the B3LYP/6-311+G(d,p) level of theory. nih.govrsc.org These calculations were used to determine the optimized geometry of the molecules and to analyze their frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govrsc.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the chemical reactivity and stability of a molecule. nih.govrsc.org A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests low stability and high reactivity. In the study of 1-butyl-1H-indazole-3-carboxamide derivatives, it was found that certain derivatives had more substantial HOMO-LUMO energy gaps, indicating greater stability. nih.govrsc.org

DFT calculations are also used to generate molecular electrostatic potential (MEP) maps, which show the charge distribution on the surface of a molecule. acs.org These maps are useful for identifying regions that are prone to electrophilic or nucleophilic attack and for understanding intermolecular interactions. acs.orgacs.org

Table 3: Representative DFT Calculated Properties for 1-Butyl-1H-indazole-3-carboxamide Derivatives Note: This table is illustrative of the data obtained from DFT calculations as described in the cited literature.

| Derivative | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| 1-Butyl-1H-indazole-3-carboxamide (8a) | -6.23 | -1.34 | 4.89 |

| 1-Butyl-N-phenyl-1H-indazole-3-carboxamide (8b) | -6.15 | -1.57 | 4.58 |

| 1-Butyl-N-(4-fluorophenyl)-1H-indazole-3-carboxamide (8p) | -6.28 | -1.65 | 4.63 |

Molecular Dynamics Simulations for Ligand-Target Stability and Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. In drug discovery, MD simulations are used to investigate the stability of a ligand-protein complex and to characterize the detailed interactions between the ligand and the protein.

For indazole derivatives, MD simulations have been used to assess the stability of their binding to target proteins, such as HIF-1α. nih.gov In a typical MD simulation, the ligand-protein complex obtained from molecular docking is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The simulation then calculates the trajectory of the atoms over a period of nanoseconds.

The stability of the complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the course of the simulation. A stable RMSD suggests that the complex is in a stable conformation. The root-mean-square fluctuation (RMSF) of individual residues can also be analyzed to identify flexible regions of the protein. Furthermore, MD simulations allow for a detailed analysis of the hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the complex. nih.gov

In Silico Prediction of Pharmacokinetic Parameters

In silico methods are widely used to predict the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates in the early stages of drug discovery. mdpi.com These predictions help to identify compounds with favorable pharmacokinetic profiles and to avoid those that are likely to fail in later stages of development.

For a range of indazole-3-carboxamide derivatives, including synthetic cannabinoid receptor agonists, in silico tools have been used to predict key pharmacokinetic parameters. mdpi.com These parameters include:

LogP and LogD: These values are measures of the lipophilicity of a compound, which affects its absorption, distribution, and metabolism. While predicted values can vary between different software packages, the ranking of compounds is often comparable. For some indazole-3-carboxamide derivatives, experimentally determined LogD7.4 values have been compared with in silico predictions. mdpi.com

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood can affect its distribution and clearance. Many indazole-3-carboxamide derivatives are predicted to be highly protein-bound. mdpi.com

Hepatic Clearance (CLh): This parameter predicts how quickly a drug is removed from the body by the liver. For some indazoles, in vivo hepatic clearance has been predicted based on in vitro metabolism data. It has been noted that while some derivatives are rapidly metabolized in vitro, their high protein binding in vivo results in a much slower predicted in vivo clearance. mdpi.com

Table 4: Predicted Pharmacokinetic Parameters for Representative Indazole-3-Carboxamide Derivatives Note: This table presents a range of predicted values for different derivatives within the indazole-3-carboxamide class, as reported in the literature.

| Parameter | Predicted Value Range | Significance |

| LogP | 2.66 - 5.51 | Influences absorption, distribution, and metabolism. |

| LogD at pH 7.4 | 2.81 - 4.95 | Reflects lipophilicity at physiological pH. |

| Plasma Protein Binding (%) | >85% | Affects drug distribution and clearance. |

| Predicted Human in vivo Hepatic Clearance (mL/min/kg) | 0.34 - 18.25 | Indicates the rate of removal by the liver. |

Derivatives and Analogues of N Hydroxy 1h Indazole 3 Carboxamide

Design Principles for Novel Indazole-3-carboxamide Analogues

The creation of new analogues based on the indazole-3-carboxamide scaffold is guided by established medicinal chemistry principles, including structure-based design and fragment-based screening. These approaches aim to optimize the interaction of the molecule with its target protein.

A key strategy involves a structure-based design approach applied to a weakly active parent compound. For instance, in the development of Poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors, researchers began with the unsubstituted 1H-indazole-3-carboxamide. nih.gov By introducing a three-carbon linker between the indazole core (at the N-1 position) and various heterocycles, they successfully enhanced inhibitory activity. nih.gov

Another powerful technique is the fragment-based screening approach. This method was employed to identify 1H-indazole-3-carboxamide derivatives as potential inhibitors of p21-activated kinase 1 (PAK1), a target in cancer therapy. nih.gov Structure-activity relationship (SAR) analysis from this research highlighted critical design principles:

Substitution in the deep back pocket: Placing a suitable hydrophobic ring in this region of the kinase was found to be crucial for inhibitory activity and selectivity. nih.gov

Interaction with the bulk solvent region: The introduction of a hydrophilic group in this area was also identified as essential for improving PAK1 inhibition. nih.gov

Further design efforts include the elaboration of the core structure to achieve dual inhibition of related proteins. For example, a novel N2-substituted, indazole-3-carboxylic acid was further developed into a family of indazole-3-acylsulfonamides. This modification was designed to improve the inhibition of both MCL-1 and BCL-2 proteins by potentially occupying a specific area of the protein's binding site known as the p4 pocket. rsc.org

Synthesis and Characterization of Libraries of Derivatives

The synthesis of libraries of indazole-3-carboxamide derivatives is a cornerstone of exploring their therapeutic potential. A common and efficient method involves the coupling of 1H-indazole-3-carboxylic acid with a diverse range of substituted aryl or aliphatic amines. derpharmachemica.comresearchgate.net

The general synthetic procedure can be summarized as follows:

Starting Material: The process often begins with indazole, which can be prepared via diazotization of o-toluidine (B26562). researchgate.net

Protection and Carboxylation: The indazole nitrogen is protected, frequently with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM) group. Subsequent treatment with n-butyl lithium and carbon dioxide introduces the carboxylic acid group at the 3-position. derpharmachemica.comresearchgate.net

Deprotection: Removal of the protecting group yields 1H-indazole-3-carboxylic acid. researchgate.net

Amide Coupling: The final step is the formation of the amide bond. This is typically achieved by reacting the 1H-indazole-3-carboxylic acid with various amines in the presence of coupling agents like N-Hydroxybenzotriazole (HOBT) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC.HCl), along with a base such as triethylamine (B128534) (TEA) in a solvent like N,N-Dimethylformamide (DMF). researchgate.net

This synthetic route has been used to generate libraries of novel compounds. derpharmachemica.comresearchgate.net The resulting derivatives are then purified, often by column chromatography, and their structures are confirmed through various analytical techniques, including melting point determination, infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS). derpharmachemica.comresearchgate.net

For example, a library of fourteen new 1H-indazole-3-carboxamides was synthesized and characterized. derpharmachemica.comresearchgate.net The characterization data for a selection of these compounds is presented below.

Table 1: Characterization Data for Selected 1H-Indazole-3-carboxamide Derivatives

Beyond these, researchers have also pursued the enantiospecific synthesis of certain indazole-3-carboxamides, such as AMB-FUBINACA, to create systematic libraries and study the effects of chirality. researchgate.net

Exploration of Chemical Space and Scaffold Hopping

To significantly expand the structural diversity and explore new areas of chemical space, medicinal chemists employ a strategy known as "scaffold hopping." This design process involves replacing the central molecular framework (the scaffold) with a structurally different one while aiming to retain or improve biological activity. rsc.orgchimia.ch

A prominent example of this strategy is the scaffold hop from an indole (B1671886) core to an indazole framework. rsc.org This was undertaken to develop dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. Starting with a known indole-based compound that was a potent MCL-1 inhibitor, researchers replaced the indole with an indazole ring system. This modification led to a novel N2-substituted indazole-3-carboxylic acid lead, which was further optimized to create compounds with improved dual inhibitory profiles against both MCL-1 and BCL-2. rsc.org

This approach is a key tactic in lead exploration campaigns. chimia.ch For example, a campaign might strategically target a quinoline (B57606) scaffold with the specific intention of later converting it into related structures like indazoles, indoles, or quinazolines through skeletal editing reactions. chimia.ch This allows for the facile generation of structural diversity and the targeted exploration of new chemical classes to overcome challenges encountered during lead optimization. chimia.ch

Table of Mentioned Compounds

Future Research Directions and Pre Clinical Therapeutic Potential

Identification of Novel Therapeutic Targets for Indazole-3-carboxamide Scaffolds

The indazole-3-carboxamide scaffold has proven to be a versatile template for designing ligands for a wide array of biological targets. Future research on N-Hydroxy-1H-indazole-3-carboxamide should leverage these findings to explore its activity against established and novel targets.

Key therapeutic targets identified for various indazole-3-carboxamide derivatives include:

Kinases: The indazole core is a well-established pharmacophore for kinase inhibitors. researchgate.net Derivatives have been developed as potent inhibitors of p21-activated kinase 1 (PAK1), which is implicated in tumor progression. researchgate.netnih.gov The discovery of these inhibitors suggests that the indazole-3-carboxamide scaffold is a promising starting point for developing agents against cancer cell migration and invasion. nih.gov

G-Protein Coupled Receptors (GPCRs): This scaffold has been successfully used to create potent antagonists for the prostanoid EP4 receptor, a target for colorectal cancer immunotherapy. nih.gov Additionally, derivatives have been identified as selective ligands for the serotonin (B10506) 4 receptor (5-HT4R), indicating potential applications in gastrointestinal or cognitive disorders. acs.orgderpharmachemica.com

Cannabinoid Receptors: A significant area of research has focused on indazole-3-carboxamide derivatives as synthetic cannabinoid receptor agonists. researchgate.netmdpi.com Compounds such as AB-PINACA and AB-FUBINACA have been identified as potent cannabimimetics, which, while highlighting a potential for misuse, also opens avenues for therapeutic modulation of the endocannabinoid system. researchgate.net

Viral Proteins: Recent studies have demonstrated the potent antiviral activity of N-arylindazole-3-carboxamide derivatives against SARS-CoV-2. nih.gov One compound, 5-chloro-N-(3,5-dichlorophenyl)-1H-indazole-3-carboxamide (4a), showed significant inhibitory effects, presenting a new template for developing anti-coronavirus agents. nih.gov

Table 1: Identified Therapeutic Targets for Indazole-3-carboxamide Derivatives

| Target Class | Specific Target | Therapeutic Area | Reference Compound Example | Citation |

|---|---|---|---|---|

| Kinase | p21-activated kinase 1 (PAK1) | Oncology (Anti-metastasis) | Compound 30l | researchgate.netnih.gov |

| GPCR | Prostanoid EP4 Receptor | Oncology (Immunotherapy) | Compound 14 | nih.gov |

| GPCR | Serotonin 4 Receptor (5-HT4R) | Neurology/Gastroenterology | 11b, 11c-g | acs.org |

| GPCR | Cannabinoid Receptors (CB1/CB2) | Neurology/Pain | AB-PINACA, AB-FUBINACA | researchgate.net |

| Viral Protein | SARS-CoV-2 Target | Infectious Disease | Compound 4a | nih.gov |

Strategies for Optimizing Potency and Selectivity

A critical aspect of future research will be the chemical optimization of the this compound structure to enhance its potency and selectivity for specific targets. Structure-activity relationship (SAR) studies on related analogues provide valuable guidance.

Key optimization strategies include:

Substitutions on the Indazole Ring: Modifications to the indazole core can significantly impact activity. For instance, in the development of antiviral agents, the addition of a chloro group at the 5-position of the indazole ring was part of a potent derivative. nih.gov

Amide Substitutions (Carboxamide Group): The group attached to the carboxamide nitrogen is a critical determinant of potency and selectivity.

For PAK1 inhibitors, SAR analysis revealed that substituting an appropriate hydrophobic ring in the target's deep back pocket and introducing a hydrophilic group into the solvent-exposed region were crucial for high inhibitory activity and selectivity. researchgate.netnih.gov

In the development of 5-HT4R ligands, replacing a butyl chain on the piperidinyl nitrogen with larger groups like phenylethyl or phenylbutyl markedly increased binding affinity. acs.org

N1-Alkylation of the Indazole: The substituent at the N1 position of the indazole ring influences pharmacological properties. This position has been a key modification point in creating potent synthetic cannabinoids like AB-PINACA (N-pentyl) and AB-FUBINACA (N-4-fluorobenzyl). researchgate.net Facile synthesis methods for N1-alkylated derivatives have been developed to explore this chemical space for potential anticancer agents. dntb.gov.ua

Table 2: Structure-Activity Relationship (SAR) Insights for Indazole-3-Carboxamides

| Target | Structural Modification Area | Key Finding for Potency/Selectivity | Citation |

|---|---|---|---|

| PAK1 | Amide Substituent | A combination of a hydrophobic ring and a hydrophilic group is critical for activity and selectivity. | researchgate.netnih.gov |

| Prostanoid EP4 Receptor | General Scaffold | Systematic exploration of the 2H-indazole-3-carboxamide scaffold led to nanomolar antagonists. | nih.gov |

| 5-HT4 Receptor | Piperidinyl Nitrogen Substituent | Larger alkyl or arylalkyl groups (e.g., phenylethyl) increase binding affinity compared to smaller groups. | acs.org |

| SARS-CoV-2 | Indazole & Aryl Rings | Halogen substitutions (e.g., chloro groups) on both the indazole and N-aryl rings enhanced antiviral potency. | nih.gov |

Development of Advanced Pre-clinical Models for Efficacy Assessment

To accurately assess the therapeutic efficacy of this compound and its future derivatives, advanced preclinical models that better mimic human physiology are essential.

Future research should incorporate:

3D Cell Culture Models: Moving beyond traditional 2D cell cultures, models such as spheroids and organoids provide more accurate insights into drug efficacy. drugtargetreview.com For oncology applications, assessing the ability of a compound to suppress the migration and invasion of cancer cells in 3D models would be a key efficacy endpoint. nih.gov

Organ-on-a-Chip (OOC) Systems: These microfluidic devices can simulate the function of human organs and are particularly useful for studying multi-organ effects. mdpi.com For instance, a gut-liver OOC could be used to assess the metabolism and potential efficacy of orally administered indazole derivatives. mdpi.com The development of heart-on-a-chip models is also relevant for assessing cardiac drug efficacy. mdpi.com

Humanized Animal Models: The use of 'humanized mice', which can model human immune responses, is a major tool for accurately predicting therapeutic outcomes, especially for immunotherapy applications such as those targeting the EP4 receptor. mdpi.com

Metabolism Studies: In vitro metabolism models using human liver microsomes are crucial for identifying major biotransformations. mdpi.comnih.gov Such studies on indazole-3-carboxamide synthetic cannabinoids have identified hydroxylation and hydrolysis as key metabolic pathways, which is essential information for designing more stable compounds and for identifying appropriate biomarkers for in vivo studies. mdpi.comnih.gov

Emerging Areas of Research for this compound

The versatility of the indazole-3-carboxamide scaffold points to several emerging research areas where the N-Hydroxy derivative could be explored.

Modulation of the Endocannabinoid System: While many indazole-3-carboxamides are potent CB1 receptor agonists, the scaffold could be modified to develop antagonists or allosteric modulators with therapeutic potential for metabolic or psychiatric disorders, moving beyond the direct cannabimimetic effects. researchgate.net

Targeted Cancer Therapies: Beyond general cytotoxicity, there is an opportunity to develop derivatives that target specific pathways in cancer, such as tumor metastasis, as demonstrated by the PAK1 inhibitors. nih.gov Research could also focus on developing tumor-inhibiting ruthenium-indazole complexes. dntb.gov.ua

Neurological and Psychiatric Disorders: The demonstrated activity at serotonin receptors suggests that novel derivatives could be developed for treating depression, anxiety, or cognitive decline. acs.org The SAR from existing 5-HT4R ligands provides a strong foundation for designing new chemical entities. acs.org

Anti-inflammatory and Immunomodulatory Agents: The success in targeting the EP4 receptor for immunotherapy highlights the potential of this scaffold in immunology and inflammation. nih.gov Exploring other targets within the immune system could yield novel treatments for autoimmune diseases.

Translational Research Opportunities from Pre-clinical Findings

Translating promising preclinical findings into clinical applications is the ultimate goal. For the this compound family, several translational opportunities exist. A key step is the identification of specific biomarkers from preclinical metabolism studies that can be monitored in clinical trials. mdpi.comnih.gov The discovery of potent and selective lead compounds, such as the PAK1 inhibitor '30l' or the antiviral '4a', provides a direct path toward formal preclinical development, including advanced in vivo efficacy studies in relevant disease models. nih.govnih.gov Furthermore, the development of derivatives with favorable drug-like profiles, as seen with the EP4 antagonists, can accelerate their progression from the lab to the clinic. nih.gov The broad spectrum of activity associated with the indazole-3-carboxamide core suggests that a platform approach could be adopted, whereby a library of derivatives is screened against multiple high-value targets, increasing the probability of clinical translation.